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Compound Name:
5-Chloro-[1,2,4]triazolo[1,5-

a]pyridine

Cat. No.: B2429032 Get Quote

Introduction: A Note on Nomenclature and
Significance
The compound registered under CAS Number 89364-06-7 is 5-Chloro-[1][2][3]triazolo[1,5-

a]pyrimidine. While sometimes mistaken for its pyridine analog, the pyrimidine core is central to

its documented properties and applications.

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a nitrogen-rich fused heterocyclic system.

Structurally, it is an aza-analog of indolizine and, more importantly, isoelectronic with the purine

ring system, a cornerstone of nucleic acids and cellular signaling.[4][5] This electronic and

structural mimicry allows TP derivatives to function as purine bioisosteres, enabling them to

interact with biological targets that naturally recognize purines, such as kinases and

polymerases.[4][6] This inherent biological relevance has established the TP scaffold as a

"privileged structure" in medicinal chemistry, leading to its exploration in a vast array of

therapeutic areas, from oncology to infectious diseases.[7][8] The 5-chloro substituent on this

scaffold serves as a versatile chemical handle, providing a key reactive site for the synthesis of

diverse compound libraries aimed at optimizing potency, selectivity, and pharmacokinetic

properties.
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Quantitative data for 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine is summarized in the table

below. Specific physical properties like melting point and solubility are not consistently reported

in publicly available literature and should be determined empirically.

Property Value Source

CAS Number 89364-06-7 [3]

Molecular Formula C₅H₃ClN₄

Molecular Weight 154.56 g/mol

Appearance
Expected to be a solid (e.g.,

crystalline powder)

Expected Spectroscopic Signatures
While a definitive, published spectrum for this specific compound is not readily available, its

spectroscopic characteristics can be reliably predicted based on extensive data from closely

related analogs.[9][10] Researchers synthesizing or handling this compound can use the

following data as a reference for structural verification.
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Spectroscopy Expected Features

¹H NMR

The fused ring system is aromatic. Protons on

the pyrimidine ring (H6 and H7) are expected to

appear as doublets in the δ 7.0-9.0 ppm range.

The proton on the triazole ring (H2) is expected

as a singlet in a similar downfield region.

¹³C NMR

Aromatic carbons are expected in the δ 110-165

ppm range. The carbon bearing the chlorine

atom (C5) will be significantly downfield.

IR (Infrared)

Characteristic peaks for aromatic C-H stretching

(~3000-3100 cm⁻¹), C=C and C=N stretching

vibrations in the 1500-1650 cm⁻¹ region, and a

C-Cl stretching vibration in the fingerprint region.

MS (Mass Spec)

The mass spectrum should show a

characteristic isotopic pattern for a molecule

containing one chlorine atom, with a molecular

ion peak (M⁺) at m/z 154 and an (M+2)⁺ peak at

m/z 156 with an approximate intensity ratio of

3:1.

Synthesis and Methodologies
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is well-established. The most

common and versatile approach involves the cyclocondensation of 3-amino-1H-1,2,4-triazole

with a 1,3-dicarbonyl compound or a synthetic equivalent.[4] To arrive at the 5-chloro target

compound, a two-step sequence starting from this principle is the most logical and field-proven

pathway.

Proposed Synthetic Pathway
The synthesis begins with the construction of the hydroxylated core,[1][2][3]triazolo[1,5-

a]pyrimidin-5-ol, which is subsequently converted to the target 5-chloro derivative via a

standard chlorination reaction. This strategy provides a reliable and scalable route to the

desired intermediate.
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Step 1: Cyclocondensation

Step 2: Chlorination

3-Amino-1H-1,2,4-triazole

+

Diethyl malonate

POCl₃

+

[1,2,4]Triazolo[1,5-a]pyrimidin-5-ol

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine
(CAS 89364-06-7)

NaOEt, EtOH
Reflux

Reflux

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.
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Detailed Experimental Protocol (Proposed)
The following protocol is a representative, self-validating procedure based on established

chemical principles for this class of heterocycles.

Step 1: Synthesis of[1][2][3]triazolo[1,5-a]pyrimidin-5-ol

Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser

and magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere

(e.g., Argon or Nitrogen) to prepare a fresh solution of sodium ethoxide.

Reaction Initiation: To the sodium ethoxide solution, add 3-amino-1H-1,2,4-triazole (1.0 eq).

Stir for 15-20 minutes at room temperature to ensure complete salt formation.

Cyclocondensation: Add diethyl malonate (1.1 eq) dropwise to the mixture.

Causality: Diethyl malonate serves as the three-carbon 1,3-dielectrophile. The reaction

proceeds via an initial nucleophilic attack of the amino-triazole onto one of the ester

carbonyls, followed by an intramolecular cyclization and elimination of ethanol.

Reaction Completion: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with a

dilute acid (e.g., acetic acid or HCl) to a pH of ~5-6. The resulting precipitate is collected by

vacuum filtration, washed with cold water and then ethanol, and dried under vacuum to yield

the hydroxylated product.

Step 2: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine

Reaction Setup: In a flask equipped with a reflux condenser, suspend the[1][2][3]triazolo[1,5-

a]pyrimidin-5-ol (1.0 eq) from Step 1 in phosphorus oxychloride (POCl₃, 5-10 eq).

Causality: POCl₃ acts as both the solvent and the chlorinating agent. The oxygen of the

hydroxyl group (or its keto tautomer) attacks the phosphorus atom, leading to a reactive

intermediate that is subsequently displaced by a chloride ion to yield the final product.
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Chlorination: Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) to

facilitate the reaction. Heat the mixture to reflux for 2-4 hours.

Work-up and Isolation: Carefully quench the reaction by pouring it slowly onto crushed ice

with vigorous stirring. Neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH).

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Strategic Functionalization
The primary value of 5-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine in drug development lies in the

reactivity of its C5-chloro substituent. This position is an electrophilic center, primed for

Nucleophilic Aromatic Substitution (SNAr).

This reactivity allows for the straightforward introduction of a wide variety of nucleophiles—

including amines, alcohols, and thiols—to build diverse molecular libraries. This is the

cornerstone of Structure-Activity Relationship (SAR) studies for this scaffold. Interestingly, in

related di-chloro systems, the C7-chloro position has been shown to be more susceptible to

displacement than the C5-chloro position, providing a pathway for selective and sequential

functionalization.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.chemicalbook.com/synthesis/5-chloro-1-2-4-triazolo-1-5-c-pyrimidine.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7561591/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03334872.htm
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01411
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2429032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

5-Substituted Derivatives
(Key for SAR studies)

S_NAr Reaction

Key Insight:
In 5,7-dichloro analogs,

C7 is often more reactive
than C5, allowing for

selective derivatization.

Nucleophile
(e.g., R-NH₂, R-OH, R-SH)

Concept: Purine Bioisosterism

Purine Core
(e.g., Adenine)

[1,2,4]Triazolo[1,5-a]pyrimidine
(TP Core)

Isoelectronic
Similar H-bonding pattern

Biological Target
(e.g., Kinase ATP Pocket)

Binds

Mimics binding

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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